REACTION_CXSMILES
|
B.[Na].[CH:3]([Si:6]([CH:17]([CH3:19])[CH3:18])([CH:14]([CH3:16])[CH3:15])[C:7]1[O:8][C:9]([CH:12]=[O:13])=[CH:10][N:11]=1)([CH3:5])[CH3:4]>CO.N1C=CC=CC=1.O.C(OCC)(=O)C>[CH:17]([Si:6]([CH:3]([CH3:5])[CH3:4])([CH:14]([CH3:16])[CH3:15])[C:7]1[O:8][C:9]([CH2:12][OH:13])=[CH:10][N:11]=1)([CH3:19])[CH3:18] |f:0.1,4.5,^1:1|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
B.[Na]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Si](C=1OC(=CN1)C=O)(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
tetrahydrofuran
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1.O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)[Si](C=1OC(=CN1)CO)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |